Carbanilide
Carbanilide
1,3-Diphenylurea is a cytokinin. It increases fresh weight of tobacco plant tissue when used at concentrations ranging from 1 to 16 mg/L in growth media. 1,3-Diphenylurea (32 and 100 µM) increases the growth of cultured P. lunatus callus tissue. Exogenous 1,3-diphenylurea (32 and 100 µM) added during first-passage culture induces second-passage cytokinin autonomy in cultured P. lunatus tissue.
1,3-Diphenylurea is a cytokinin compound present in fruit and vegetables.
1,3-diphenylurea is an off-white powder. (NTP, 1992)
1,3-diphenylurea is a member of the class of phenylureas that is urea in which one of the hydrogens of each amino group is replaced by a phenyl group. It is present in coconut milk (Cocos nucifera). It has a role as a plant metabolite and a cytokinin.
Carbanilide, also known as diphenylurea or diphenylcarbamide, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. Carbanilide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, carbanilide is primarily located in the membrane (predicted from logP). Carbanilide is also a parent compound for other transformation products, including but not limited to, flucofuron, sulcofuron, and triclocarban. Outside of the human body, carbanilide can be found in fruits. This makes carbanilide a potential biomarker for the consumption of this food product.
1,3-Diphenylurea is a cytokinin compound present in fruit and vegetables.
1,3-diphenylurea is an off-white powder. (NTP, 1992)
1,3-diphenylurea is a member of the class of phenylureas that is urea in which one of the hydrogens of each amino group is replaced by a phenyl group. It is present in coconut milk (Cocos nucifera). It has a role as a plant metabolite and a cytokinin.
Carbanilide, also known as diphenylurea or diphenylcarbamide, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. Carbanilide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, carbanilide is primarily located in the membrane (predicted from logP). Carbanilide is also a parent compound for other transformation products, including but not limited to, flucofuron, sulcofuron, and triclocarban. Outside of the human body, carbanilide can be found in fruits. This makes carbanilide a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
102-07-8
VCID:
VC21515437
InChI:
InChI=1S/C13H12N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16)
SMILES:
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Molecular Formula:
C13H12N2O
Molecular Weight:
212.25g/mol
Carbanilide
CAS No.: 102-07-8
Cat. No.: VC21515437
Molecular Formula: C13H12N2O
Molecular Weight: 212.25g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1,3-Diphenylurea is a cytokinin. It increases fresh weight of tobacco plant tissue when used at concentrations ranging from 1 to 16 mg/L in growth media. 1,3-Diphenylurea (32 and 100 µM) increases the growth of cultured P. lunatus callus tissue. Exogenous 1,3-diphenylurea (32 and 100 µM) added during first-passage culture induces second-passage cytokinin autonomy in cultured P. lunatus tissue. 1,3-Diphenylurea is a cytokinin compound present in fruit and vegetables. 1,3-diphenylurea is an off-white powder. (NTP, 1992) 1,3-diphenylurea is a member of the class of phenylureas that is urea in which one of the hydrogens of each amino group is replaced by a phenyl group. It is present in coconut milk (Cocos nucifera). It has a role as a plant metabolite and a cytokinin. Carbanilide, also known as diphenylurea or diphenylcarbamide, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. Carbanilide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, carbanilide is primarily located in the membrane (predicted from logP). Carbanilide is also a parent compound for other transformation products, including but not limited to, flucofuron, sulcofuron, and triclocarban. Outside of the human body, carbanilide can be found in fruits. This makes carbanilide a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 102-07-8 |
| Molecular Formula | C13H12N2O |
| Molecular Weight | 212.25g/mol |
| IUPAC Name | 1,3-diphenylurea |
| Standard InChI | InChI=1S/C13H12N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16) |
| Standard InChI Key | GWEHVDNNLFDJLR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
| Appearance | 1,3-diphenylurea is an off-white powder. (NTP, 1992),DryPowder,Solid |
| Boiling Point | 504 °F at 760 mm Hg (Decomposes) (NTP, 1992) 262.0 °C 260 °C (DECOMPOSE) |
| Colorform | RHOMBIC BIPYRAMIDAL PRISMS FROM ALCOHOL ORTHORHOMBIC PRISMS FROM ALCOHOL COLORLESS PRISMS |
| Melting Point | 460 °F (NTP, 1992) 239.0 °C 238 °C 239-240°C |
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